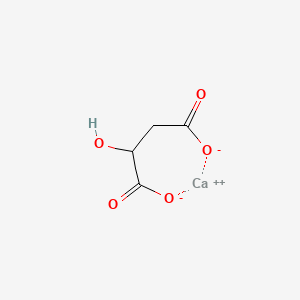

Butanedioic acid, hydroxy-, calcium salt

Beschreibung

Historical Context of Calcium Malate (B86768) Research Evolution

The journey of calcium malate research is intrinsically linked to the discovery of its constituent acid. In 1785, Carl Wilhelm Scheele first isolated malic acid from apple juice. wikipedia.orgdrinklmnt.comatamankimya.com Shortly after, in 1787, Antoine Lavoisier named it acide malique, derived from the Latin word for apple, "mālum". bionity.comwikipedia.orgdrinklmnt.comatamankimya.com The study of malates, the salts and esters of malic acid, naturally followed.

Early research into the salts of organic acids was often driven by their application in the food industry. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a group for the Acceptable Daily Intake (ADI) of malic acid and its salts (including calcium, potassium, and sodium) in 1979, indicating its established use by that time. fao.org Specifications for calcium DL-malate as a food additive were set by JECFA in 1983 and have been updated since, reflecting its continued relevance and the evolution of analytical standards. fao.org While much of the later 20th-century research focused on calcium citrate (B86180) malate, particularly after it was patented in the 1980s for its high bioavailability, the foundational understanding of calcium malate as a simple salt has been a part of food science for decades. globalresearchonline.net

Contemporary Research Landscape and Interdisciplinary Significance

Modern scientific inquiry into calcium malate is diverse, spanning food science, pharmaceutical development, and materials science. Its application as a food additive for preservation and acidity regulation is a primary area of study. bionity.com

In the realm of food science , research has explored the use of calcium salts of organic acids to improve the texture and firmness of fruits and vegetables. researchgate.net Calcium ions can form cross-links with pectin (B1162225) chains in the cell walls of plant-based foods, a mechanism that helps to maintain structural integrity during processing. researchgate.net Studies have shown that calcium salts can act as firming agents in products like osmotically dehydrated guavas and olives. researchgate.netmdpi.com Beyond texture, calcium malate is investigated for its role in food fortification, although this is more commonly associated with calcium citrate malate. globalresearchonline.netnih.gov

From a pharmaceutical and nutraceutical perspective, calcium malate is studied as a source of calcium. nih.govnih.gov Research indicates that it has a high absorption rate and can be used in supplements. nih.govatamanchemicals.comatamanchemicals.com Some studies have explored novel methods for its production, such as ultrasound-assisted preparation from bovine bone to create a bioavailable calcium supplement. nih.gov Fungi like Penicillium viticola have also been identified for their ability to overproduce calcium malate through fermentation, highlighting a biotechnological approach to its synthesis. nih.govresearchgate.net

In materials science , the interaction between malic acid and calcium carbonate has been studied to control the morphology of calcium carbonate crystals. researchgate.net More advanced research has looked into creating hybrid materials, such as combining poly(malic acid) with α-tricalcium phosphate (B84403) to develop compression-moldable biomaterials with controlled decomposition rates for potential in vivo applications. mdpi.com Furthermore, calcium l-malate (B1240339) has been used to create metal-organic frameworks (MOFs) that can act as adjuvants for the sustainable delivery of fungicides in agriculture. acs.org

Methodological Approaches in Calcium Malate Studies

The scientific investigation of calcium malate relies on a variety of analytical techniques to characterize its structure, composition, and properties.

Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC), are employed to determine the malic acid content in calcium malate samples. nih.govgoogle.comgoogle.com This method allows for the separation and quantification of organic acids. google.com

Spectroscopic methods are fundamental to the study of calcium malate.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a common and robust method for accurately determining the total calcium content in a sample. nih.govresearchgate.netoup.comrothamsted.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups within the molecule. The FTIR spectrum of calcium malate shows a characteristic broad signal between 3600 and 3000 cm⁻¹, which indicates the coordination between the carboxylate group of the malic acid and the calcium ion. nih.govresearchgate.net This technique helps to confirm the structure of the compound. researchgate.net

X-ray Diffraction (XRD) is a critical tool for studying the crystal structure of calcium malate. researchgate.netresearchgate.net Research has shown that different hydrated forms of calcium malate exist, such as calcium bis(malate) dihydrate and calcium L(-)-malate trihydrate, each with a unique crystalline structure. researchgate.netresearchgate.net For instance, one study identified calcium bis(malate) dihydrate as having a monoclinic crystal system. researchgate.net

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to investigate the thermal stability and decomposition of calcium malate. researchgate.netresearchgate.netebatco.comscilit.com These methods measure changes in mass and heat flow as a function of temperature, providing information on dehydration stages and the temperatures at which the compound breaks down. researchgate.netmdpi.comebatco.com

Data Tables

Below are interactive tables summarizing key data about calcium malate based on scientific findings.

Table 1: Chemical and Physical Properties of Calcium Malate

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄CaO₅ | fao.orgwikipedia.orglohmann-minerals.com |

| Molecular Weight | ~172.15 g/mol | wikipedia.orglohmann-minerals.comatamanchemicals.com |

| Appearance | White, colorless powder or granules | fao.orgatamanchemicals.comatamanchemicals.com |

| Solubility in Water | Slightly soluble | fao.orgwikipedia.orgatamanchemicals.comatamanchemicals.com |

| Solubility in Ethanol | Insoluble | fao.org |

| Calcium Content | ~23% | lohmann-minerals.com |

Table 2: Crystallographic Data for Calcium Malate Hydrates

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source(s) |

| Calcium bis(malate) dihydrate | Monoclinic | C2/c | a = 15.916 Å, b = 5.886 Å, c = 13.046 Å, β = 90.678° | researchgate.net |

| Calcium L(-)-malate trihydrate | Monoclinic | P21 | a = 6.6460 Å, b = 8.3795 Å, c = 8.2707 Å, β = 112.640° | researchgate.net |

Compound Names Mentioned

Eigenschaften

CAS-Nummer |

17482-42-7 |

|---|---|

Molekularformel |

C4H6CaO5 |

Molekulargewicht |

174.17 g/mol |

IUPAC-Name |

calcium 2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |

InChI-Schlüssel |

KOOLTIBWTPKLIR-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |

Physikalische Beschreibung |

White powder |

Verwandte CAS-Nummern |

5743-31-7 |

Löslichkeit |

Slightly soluble in water |

Herkunft des Produkts |

United States |

Synthetic Pathways and Preparation Methodologies for Calcium Malate

Chemical Synthesis Routes for Calcium Malate (B86768)

Neutralization Reactions and Stoichiometric Control

The most common chemical synthesis of calcium malate involves a neutralization reaction between a calcium source and malic acid. atamanchemicals.comstackexchange.com Common calcium sources include calcium carbonate (CaCO₃), calcium hydroxide (B78521) (Ca(OH)₂), and calcium oxide (CaO). google.comscientific.net The reaction proceeds by mixing the calcium source with an aqueous solution of malic acid. google.com For instance, when calcium carbonate is used, it reacts with malic and citric acids, leading to the evolution of carbon dioxide as the acids are neutralized. google.com

Stoichiometric control is crucial in these reactions to obtain the desired product. The molar ratios of the reactants determine the final composition of the salt. For example, a method for preparing calcium citrate (B86180) malate specifies a molar ratio of calcium carbonate to citric acid to L-malic acid of 4–9:2–4:2–5. google.com The reaction is typically stirred until the neutralization is complete. google.com The resulting product is often a metastable complex, which is a mixture of various crystalline and non-crystalline forms rather than a simple molecular complex. google.com

The reaction can be carried out at temperatures ranging from ambient (20°C) to 80°C, with a preferred range of 30°C to 80°C. google.comgoogle.com After the reaction, the mixture is typically dried at a temperature below 100°C to obtain the solid calcium malate. google.com

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis has emerged as an effective technique to improve the efficiency of calcium malate preparation. nih.govplos.org This method utilizes ultrasonic mechanical vibration and cavitation to break down the starting materials, promoting the reaction between malic acid and the calcium source. nih.gov The cavitation and mechanical vibration enhance the diffusion of malic acid molecules, thereby accelerating the reaction. nih.gov

A study on the ultrasound-assisted preparation of calcium malate from bovine bone demonstrated that this technique can significantly shorten the reaction time and improve calcium isolation efficiency. nih.gov The optimized conditions for this process were found to be an ultrasonic power of 200 W, an ultrasonication time of 17 minutes, a reaction temperature of 35°C, a solid-to-acid ratio of 1:1.5, and a solid-to-liquid ratio of 1:15. nih.govplos.org Under these conditions, a calcium recovery efficiency of 66.16% and a purity of 92.54% were achieved. nih.govplos.org This method proved to be significantly faster than conventional reactions, which can take up to 60 minutes. plos.org

Utilization of Biological Precursors (e.g., bone-derived materials)

Biological materials rich in calcium, such as bovine bones and fish scales, serve as valuable precursors for calcium malate synthesis. nih.govspkx.net.cn Bovine bone, for instance, is rich in minerals like calcium, phosphorus, and iron. nih.gov The use of such materials not only provides a sustainable source of calcium but also addresses the environmental concerns associated with waste from the food industry. nih.gov

In one method, bovine bone is used to prepare calcium malate through an ultrasound-assisted direct neutralization process. nih.gov The process involves the reaction of bone meal with malic acid under specific ultrasonic conditions. nih.gov Similarly, tilapia scales have been used to prepare calcium citrate malate using an ultrasonic-assisted organic acid treatment. spkx.net.cn This process involved optimizing pretreatment and preparation conditions to achieve a maximum calcium extraction rate of 18.97%. spkx.net.cn Another approach utilizes duck eggshells, which are primarily composed of calcium carbonate, as a calcium source. scientific.net The eggshells are calcined to produce calcium oxide, which is then reacted with citric and malic acids. scientific.net

Green Chemistry Principles in Calcium Malate Production

The production of calcium malate is increasingly incorporating principles of green chemistry to reduce environmental impact and enhance sustainability. wbcil.comcas.cz A key aspect is the use of renewable and waste materials as precursors. For example, utilizing by-products from the fishing industry, like fish bones, aligns with green chemistry by minimizing waste and promoting resource efficiency. cas.cz This approach offers a more environmentally friendly alternative to mining non-renewable mineral resources for calcium. cas.cz

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of calcium malate. nih.govresearchgate.net Response surface methodology is a common statistical technique used to study and optimize the effects of various parameters on the synthesis process. nih.govplos.org

In the ultrasound-assisted synthesis from bovine bone, parameters such as ultrasonic power, time, temperature, and the ratios of feed to acid and liquid were optimized. nih.govplos.org The optimal conditions were determined to be an ultrasonic power of 200 W, a time of 17 minutes, a temperature of 35°C, a feed-to-acid ratio of 1:1.5, and a feed-to-liquid ratio of 1:15. nih.govplos.org These conditions resulted in a calcium recovery efficiency of 66.31% and a purity of 92.54%. nih.gov

Another study focused on producing calcium citrate malate from duck eggshells by varying temperature and the concentrations of citric and malic acids. scientific.netresearchgate.net The highest yield of 22.01% was achieved with a citric acid concentration of 1.5 M, a malic acid concentration of 2.5 M, and a temperature of 80°C. scientific.net

The following table summarizes the optimized conditions from a study on ultrasound-assisted synthesis of calcium malate from bovine bone: nih.govplos.org

| Parameter | Optimal Value |

| Ultrasonic Power | 200 W |

| Ultrasonication Time | 17 min |

| Reaction Temperature | 35°C |

| Feed to Acid Ratio | 1:1.5 |

| Feed to Liquid Ratio | 1:15 |

| Resulting Yields | |

| Calcium Recovery Efficiency | 66.16% |

| Purity | 92.54% |

Scale-Up Considerations for Industrial and Research Applications

Scaling up the production of calcium malate from laboratory to industrial levels presents several challenges and considerations. The efficiency and cost-effectiveness of the manufacturing process are paramount for commercial viability. coherentmarketinsights.com Innovations in manufacturing and achieving economies of scale are key strategies to reduce production costs. coherentmarketinsights.com

For fermentation-based production, the transition from flask-level to large-scale fermenters requires careful management of process parameters. For instance, in the production of calcium malate by Penicillium viticola 152, a 10-liter fermentation process was developed, achieving a high titer of 168 g/l and a productivity of 1.75 g/l/h within 96 hours. researchgate.net However, scaling up filamentous fungi cultivation can be difficult due to their morphology, which can be affected by agitation in large fermenters. nih.gov

For chemical synthesis routes, ensuring consistent quality and purity at a larger scale is crucial. wbcil.com The globalization of fine chemical production has led many companies to outsource manufacturing to markets like China and India to lower production costs and expand capacity. wbcil.com However, this also raises concerns about supply chain management and quality control. wbcil.com The development of efficient, scalable, and sustainable production methods, such as the one-step fermentation process or optimized chemical syntheses, provides a strong foundation for the industrial production of calcium malate. nih.govresearchgate.net

Advanced Characterization and Analytical Techniques for Calcium Malate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular and electronic structure of calcium malate (B86768). Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, UV-Visible absorption spectroscopy, and mass spectrometry each offer unique information about the compound's characteristics.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of calcium malate provides evidence of its formation and the coordination between the calcium ion and the malate ligand.

The interaction between the carboxylate groups of malic acid and the calcium metal ion is a key feature observed in the FT-IR spectrum. A notable characteristic is the presence of a broad absorption band in the region of 3600 to 3000 cm⁻¹. This is in contrast to the sharp peak around 3450 cm⁻¹ which is typical for the hydroxyl group in free DL-malic acid. nih.gov This broadening of the signal is indicative of the coordination between the carboxylate group and the calcium ion. nih.gov The vibrations of the functional groups identified through FT-IR are consistent with structural information derived from X-ray diffraction studies. researchgate.net

Specific vibrational bands in the FT-IR spectrum can be assigned to the various functional groups within the calcium malate molecule. The internal vibrations are primarily due to the carboxylate groups, methylene (B1212753) group, and any water molecules present in hydrated forms of the compound. For instance, the C-C stretching band is typically observed around 900 cm⁻¹, while the metal-oxygen stretching is represented by a medium band in the range of 700-900 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Calcium Malate

| Wavenumber Range (cm⁻¹) | Assignment | Significance |

| 3600 - 3000 | O-H stretch (broad) | Indicates coordination between the carboxylate group and the calcium ion. nih.gov |

| ~900 | C-C stretch | Corresponds to the carbon-carbon bond stretching within the malate molecule. researchgate.net |

| 700 - 900 | Metal-Oxygen stretch | Represents the vibration of the bond between the calcium ion and the oxygen atoms of the carboxylate groups. researchgate.net |

This table is generated based on data from multiple sources.

UV-Visible absorption spectroscopy is employed to investigate the optical properties of calcium malate, such as its transparency and optical band gap. Studies have shown that calcium malate crystals exhibit excellent transparency across the entire visible region of the electromagnetic spectrum. researchgate.net One study reported a maximum transparency of 98% over a wide range, suggesting the compound's suitability for various optical applications. researchgate.net

The optical band gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material. For calcium malate, the optical band gap can be determined from its diffuse reflectance spectrum (DRS). Research has reported an optical band gap of 3.35 eV for calcium malate, which provides insight into its semiconductor properties. researchgate.net The wide band gap is consistent with the observed high transparency in the visible range.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. While specific studies focusing solely on the structural elucidation of pure calcium malate using mass spectrometry are not extensively detailed in available literature, the principles of the technique are widely applied to characterize related and complex systems containing malate.

In general, mass spectrometry can be used to confirm the molecular weight of a compound and provide information about its structure through fragmentation analysis. For organometallic compounds like calcium malate, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. These methods can ionize the molecule intact, allowing for the determination of its molecular weight.

Tandem mass spectrometry (MS/MS) could further be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable information about the connectivity of the atoms within the calcium malate complex, helping to confirm the structure. In broader studies of metabolomics, mass spectrometry is routinely used to identify and quantify metabolites, including malate, in biological samples. frontiersin.org Similarly, it is a key tool in analyzing the composition of complex mixtures and in the structural characterization of larger biomolecules that may bind to ligands such as malate. nih.gov

UV-Visible Absorption Spectroscopy for Optical Properties

Crystallographic and Morphological Analysis

The physical properties and applications of calcium malate are heavily influenced by its crystal structure and particle morphology. X-ray diffraction and scanning electron microscopy are indispensable tools for these investigations.

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. Single-crystal XRD studies have revealed that calcium malate can crystallize in different systems depending on the preparation conditions.

One form, calcium bis(malate) dihydrate, has been identified to crystallize in the monoclinic system with the non-centrosymmetric space group P21. researchgate.net Another study reported a monoclinic crystal system with a space group of P21/c for a different hydrate (B1144303) of calcium malate. researchgate.net Furthermore, calcium maleate (B1232345) dihydrate, a related compound, was found to have an orthorhombic crystal structure with the space group P212121. researchgate.net The well-defined Bragg peaks observed in the powder XRD patterns of these compounds confirm their crystalline nature. usm.my The structural information obtained from XRD, such as unit cell dimensions, is in agreement with the functional group analysis from FT-IR spectroscopy. researchgate.net

Table 2: Reported Crystallographic Data for Calcium Malate and Related Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| Calcium bis(malate) dihydrate | Monoclinic | P21 | a = 7.6795(5) Å, b = 12.9648(7) Å, c = 8.9545(5) Å, β = 101.380(6)° researchgate.net |

| Calcium malate single crystal | Monoclinic | P21/c | a=12.9850 Å, b=9.3038 Å, c=15.6815 Å, β=111.065° researchgate.net |

| Calcium maleate dihydrate | Orthorhombic | P212121 | a = 8.54(2) Å, b = 10.83(3) Å, c = 6.84(1) Å researchgate.net |

This table is generated based on data from multiple sources.

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and determining the particle size of materials. SEM analysis of calcium-containing crystals has revealed a variety of morphologies.

For instance, in the presence of malic acid, calcium carbonate crystals have been observed to form rhombohedral and polyhedral shapes. jst.go.jp A study on calcium citrate (B86180) malate (CCM) prepared from tilapia scale reported a hexahedron crystal structure. spkx.net.cn Another investigation on calcium bis(hydrogen-l-malate) hexahydrate crystals showed that their morphology can change from rhomboid and prismatic to square shapes. tandfonline.com These observations indicate that the morphology of calcium malate can be influenced by factors such as the presence of other organic acids and the specific conditions of crystallization. The particle size distribution can also be assessed using SEM, which is crucial for understanding the material's physical properties and potential applications. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

Chromatographic and Separation Methods

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture. For calcium malate, High-Performance Liquid Chromatography (HPLC) is a primary method for assessing its purity and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. In the analysis of calcium malate, HPLC is employed to determine the purity of the compound by separating the malate anion from potential impurities and to quantify its concentration in a given sample.

The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. measurlabs.com Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. measurlabs.com For calcium malate analysis, a reversed-phase HPLC (RP-HPLC) method is often suitable. In this setup, the stationary phase is nonpolar, while the mobile phase is a polar liquid.

A typical HPLC system for analyzing calcium malate would involve a C18 column as the stationary phase. The mobile phase could consist of a buffered aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile. who.intjsmcentral.org Detection is commonly achieved using a UV detector, as malic acid has a chromophore that absorbs in the low UV region (around 210 nm). jsmcentral.org The retention time—the time it takes for the malate peak to be detected after injection—is a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for precise quantification. nih.gov A study involving the analysis of a fermentation product containing calcium malate utilized HPLC to distinguish it from free malic acid. researchgate.net

The data table below outlines typical parameters for an HPLC method for calcium malate analysis.

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating components based on polarity. |

| Mobile Phase | Isocratic mixture of aqueous phosphoric acid and methanol (e.g., 90:10 v/v) | The solvent that carries the sample through the column. jsmcentral.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of analytes. who.intjsmcentral.org |

| Detector | UV/Vis or Diode-Array Detector (DAD) at 210 nm | Detects and quantifies the malate anion based on its UV absorbance. jsmcentral.org |

| Column Temperature | 40°C | Maintained to ensure reproducible retention times. who.int |

| Injection Volume | 10-20 µL | The amount of sample introduced into the HPLC system. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. slideshare.net These methods are crucial for determining the thermal stability and decomposition profile of calcium malate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide a comprehensive thermal profile of a material. eag.com TGA measures the change in mass of a sample as it is heated at a controlled rate, revealing information about decomposition, dehydration, and oxidation. labmanager.com DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. slideshare.net This reveals whether physical or chemical changes are endothermic (heat-absorbing) or exothermic (heat-releasing). eag.com

When applied to calcium malate, TGA can identify the presence of water of hydration by showing a weight loss at temperatures typically below 120°C. For instance, a patent for calcium citrate malate mentions that drying should occur below 100°C to prevent decomposition. googleapis.com Any subsequent weight loss at higher temperatures indicates the decomposition of the organic malate component. DTA complements this by showing an endothermic peak corresponding to the energy required to drive off water and other endothermic or exothermic peaks associated with decomposition events. google.com The combination of TGA and DTA provides a detailed understanding of the material's thermal stability and its behavior under thermal stress. eag.comlabmanager.com

The following table presents hypothetical TGA/DTA data for a hydrated sample of calcium malate.

| Temperature Range (°C) | TGA Event (% Weight Loss) | DTA Event | Interpretation |

| 50 - 120 | ~10.5% | Endothermic Peak | Loss of one molecule of water of hydration (theoretical H₂O in C₄H₄CaO₅·H₂O is 9.47%). |

| 250 - 350 | Significant | Endothermic/Exothermic Peaks | Onset of decomposition of the malate moiety. |

| >400 | Stabilizes | Multiple Peaks | Further decomposition, leading to the formation of calcium carbonate and subsequently calcium oxide at higher temperatures. |

Elemental Composition and Purity Assessment

Determining the elemental composition is a fundamental step in verifying the identity and purity of a chemical compound. For calcium malate, this involves quantifying the percentages of calcium, carbon, hydrogen, and oxygen and comparing them to the theoretical values derived from its chemical formula, C₄H₄CaO₅. wikipedia.org

The table below compares the theoretical elemental composition of anhydrous calcium malate with a hypothetical example of an actual analysis of a synthesized batch.

| Element | Theoretical % (C₄H₄CaO₅) | Actual % (Example) |

| Calcium (Ca) | 23.27% | 21.55% |

| Carbon (C) | 27.91% | 25.83% |

| Hydrogen (H) | 2.34% | 2.17% |

| Oxygen (O) | 46.47% | 43.00% |

| Total Purity | 100.00% | ~92.55% |

Mechanistic Investigations of Calcium Malate in Non Human Biological Systems

Role in Plant Physiology and Nutrient Dynamics

Calcium malate (B86768) is integral to several key physiological processes in plants, from nutrient transport to environmental stress responses. The interplay between calcium and malate is a dynamic one, influencing cellular signaling and metabolic pathways that are fundamental to plant survival and growth.

Table 1: Factors Influencing Calcium Transport in Xylem Sap

| Factor | Description | Implication for Calcium Malate | Source |

| Transpiration Rate | The bulk flow of water from roots to leaves. | The primary driving force for the movement of dissolved substances, including calcium malate complexes, through the xylem. nih.govusp.br | nih.govusp.br |

| Organic Acid Concentration | The amount of chelating agents like malate and citrate (B86180) in the sap. | Directly determines the proportion of calcium that is transported in a chelated, soluble form. nih.govusp.brresearchgate.net | nih.govusp.brresearchgate.net |

| Xylem Sap pH | The acidity or alkalinity of the xylem fluid. | Affects the ionization state of organic acids and their ability to chelate calcium ions. Lower pH is correlated with higher malate and calcium concentrations. oup.com | oup.com |

| Presence of Other Cations | Competition from other divalent cations like magnesium. | Can influence the binding equilibrium between calcium and malate. oup.com | oup.com |

Malate is a key intermediate in plant metabolism, most notably in the tricarboxylic acid (TCA) cycle and as an end-product of C4 and CAM photosynthesis. frontiersin.orgfrontiersin.org Its role extends beyond central metabolism to include the regulation of stomatal movements, which are crucial for controlling gas exchange and water loss. longdom.org Stomatal closure can be induced by various stimuli, and malate has been identified as a specific signaling molecule in this process. biorxiv.org Research has shown that external application of malate can trigger stomatal closure in species like Vicia faba and Arabidopsis thaliana. biorxiv.org This response involves the efflux of anions, including malate, from the guard cells, leading to a loss of turgor and pore closure. nih.gov

The interplay with calcium is critical in this regulatory network. Abscisic acid (ABA), a key hormone in drought stress response, is known to cause an increase in cytosolic calcium ([Ca²⁺]cyt) in guard cells, which is a central event in signaling stomatal closure. cdnsciencepub.comlibretexts.org Malate has also been shown to increase [Ca²⁺]cyt in guard cells, suggesting a convergence of signaling pathways. biorxiv.org Furthermore, some anion channels responsible for malate efflux, like the aluminum-activated malate transporter 12 (ALMT12) in Brachypodium distachyon, are co-activated by both malate and calcium, the latter acting through calmodulin (CaM). nih.gov

In the context of nutrient uptake, malate and other organic acids are exuded by roots to mobilize essential nutrients in the soil. nih.gov For example, under phosphate (B84403) deficiency, plants can increase the exudation of organic acids, which can chelate cations like calcium, iron, and aluminum that would otherwise bind to phosphate, thereby increasing its availability. nih.gov

Calcium is a universal second messenger in plants, translating a wide range of external stimuli into specific cellular responses. mdpi.comcopernicus.org Environmental stresses such as drought, salinity, and extreme temperatures trigger rapid and transient changes in the concentration of cytosolic free calcium ([Ca²⁺]cyt). mdpi.com These "calcium signatures," characterized by their specific amplitude, frequency, and spatial distribution, are decoded by a toolkit of calcium-binding proteins. mdpi.comresearchgate.net These sensor proteins, upon binding Ca²⁺, initiate downstream signaling cascades that ultimately lead to adaptive physiological and developmental changes. mdpi.comnih.gov

Calcium signaling is integral to plant adaptation to high-calcium soils, where plants must manage calcium uptake and storage to prevent toxicity while meeting their nutritional needs. copernicus.org Plants adapted to such environments have evolved mechanisms to regulate intracellular calcium levels, including sequestration into vacuoles and controlled transport across membranes. copernicus.org The calcineurin B-like (CBL) protein family and their interacting protein kinases (CIPKs) are key components of the calcium signaling network, mediating responses to various stresses, including salt stress. nih.govoup.com

Malate metabolism is linked to these signaling pathways. For instance, the transport of malate is sometimes mediated by transporters that are part of broader stress-response networks involving calcium. The SOS (Salt Overly Sensitive) pathway, a well-characterized calcium-dependent signaling pathway for salt stress, involves the CBL4/SOS3 calcium sensor and the CIPK24/SOS2 kinase. oup.com While not directly acting on malate transporters, this pathway illustrates the intricate connection between calcium signaling and ion homeostasis, a process in which malate often plays a role as a counter-ion or chelator.

Malate does not function in isolation; its roles in calcium chelation and transport are part of a broader interplay with other organic acids, primarily citrate and oxalate (B1200264). nih.govusp.br The relative abundance and chelating capacity of these acids can vary between plant species and even within different tissues of the same plant. Citrate, with its three carboxyl groups, has a higher chelating capacity for cations like calcium compared to malate, which has two. mdpi.com However, the cellular concentration of malate is often significantly higher than that of citrate, making it a major player in cation binding. mdpi.com

In some plant species, particularly those that accumulate high levels of calcium, the formation of calcium oxalate crystals is a major strategy for calcium sequestration and detoxification. usp.br This process effectively removes calcium from the soluble pool. In contrast, the formation of soluble calcium malate and calcium citrate complexes in the xylem facilitates calcium mobility. nih.govusp.brresearchgate.net The balance between these processes—precipitation as oxalate versus chelation by malate and citrate—is crucial for regulating calcium homeostasis. usp.br Studies on Cerasus humilis fruits have shown that malic acid positively correlates with water-soluble calcium content, while citric and oxalic acids show a negative correlation, highlighting their distinct roles in regulating calcium availability within the fruit. mdpi.com

Table 2: Comparison of Major Organic Acids Involved in Calcium Dynamics in Plants

| Organic Acid | Key Characteristics | Primary Role in Relation to Calcium | Source |

| Malate | Dicarboxylic acid, often present in high concentrations. | Forms soluble calcium malate complexes, facilitating long-distance transport in the xylem and acting as a counter-ion in vacuoles. nih.govusp.brresearchgate.netmdpi.com | nih.govusp.brresearchgate.netmdpi.com |

| Citrate | Tricarboxylic acid with strong chelating capacity. | Also forms soluble complexes with calcium in the xylem, contributing to its transport. nih.govusp.brmdpi.com | nih.govusp.brmdpi.com |

| Oxalate | Dicarboxylic acid that forms a poorly soluble salt with calcium. | Primarily involved in calcium sequestration and detoxification by forming insoluble calcium oxalate crystals, especially in calcium-accumulating species. usp.br | usp.br |

Calcium Signalling Pathways in Plant Development and Environmental Adaptation

Cellular and Molecular Interactions in In Vitro Models (Non-Human Cell Lines)

The influence of calcium extends deep into the subcellular level, where it acts as a critical regulator of mitochondrial function and cellular metabolism. In vitro studies using non-human cell lines have been instrumental in dissecting these molecular interactions.

Mitochondria are not only the powerhouses of the cell but also key players in shaping intracellular calcium signals. plos.org They can rapidly take up and release Ca²⁺, thereby buffering cytosolic calcium levels and influencing the duration and amplitude of calcium transients. plos.orgnih.gov This uptake is driven by the large electrochemical gradient across the inner mitochondrial membrane. frontiersin.org

Once inside the mitochondrial matrix, calcium acts as a potent activator of key metabolic pathways. frontiersin.orgmdpi.com A primary role of mitochondrial calcium is the stimulation of the Tricarboxylic Acid (TCA) cycle. frontiersin.orgelifesciences.org It allosterically activates three crucial dehydrogenases:

Pyruvate (B1213749) Dehydrogenase (PDH) (indirectly, via activation of its phosphatase)

Isocitrate Dehydrogenase (ICDH)

α-Ketoglutarate Dehydrogenase (α-KGDH)

The activation of these enzymes increases the production of NADH and FADH₂, the reducing equivalents that fuel the electron transport chain (ETC). frontiersin.orgmdpi.com This, in turn, enhances oxidative phosphorylation (OXPHOS) and the synthesis of ATP, effectively matching cellular energy production to demand. nih.govmdpi.com

Studies using isolated mouse liver mitochondria have demonstrated this regulatory effect. The efficiency of oxidative phosphorylation, measured by the respiratory control ratio (RCR), was found to increase at specific, moderate concentrations of calcium when substrates like pyruvate plus malate were provided. nih.govbiorxiv.org This highlights a "Goldilocks" effect, where either too little or too much mitochondrial calcium is suboptimal for efficient respiration. nih.gov Excessive calcium can be detrimental, leading to the opening of the mitochondrial permeability transition pore (mPTP), which dissipates the membrane potential and can trigger cell death. nih.gov The presence of malate as a substrate in these experiments is crucial, as it is a key component of the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria, and is also a direct TCA cycle intermediate. plos.orgelifesciences.org

Table 3: Calcium-Dependent Regulation of Mitochondrial Respiration

| Parameter | Effect of Moderate Mitochondrial Ca²⁺ Increase | Mechanism | Source |

| TCA Cycle Dehydrogenases | Activation | Allosteric activation of PDH phosphatase, ICDH, and α-KGDH. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| NADH/FADH₂ Production | Increased | Increased flux through the TCA cycle. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| Electron Transport Chain (ETC) Activity | Increased | Greater supply of reducing equivalents. mdpi.com | mdpi.com |

| Oxidative Phosphorylation (OXPHOS) | Increased Efficiency (Higher RCR) | Coordinated upregulation of substrate oxidation and ATP synthesis. nih.govbiorxiv.org | nih.govbiorxiv.org |

Calcium Channels and Transporters in Non-Human Cellular Contexts

Calcium ions (Ca²⁺) are fundamental second messengers, and their movement across cellular and organellar membranes is tightly regulated by a diverse array of channels and transporters. frontiersin.orgnih.gov In non-human biological systems, the interplay between calcium and malate is particularly evident in the context of mitochondrial transport. The inner mitochondrial membrane contains specific carriers that facilitate the exchange of metabolites, which are crucial for cellular respiration and metabolism.

A key system in this context is the malate-aspartate shuttle (MAS), which transports NADH reducing equivalents from the cytosol into the mitochondrial matrix. oup.com This shuttle involves the activity of the aspartate/glutamate carrier (AGC). embopress.org Isoforms of this carrier, such as aralar1 and citrin, have been identified as Ca²⁺-stimulated transporters. oup.comembopress.org These proteins possess N-terminal domains with EF-hand Ca²⁺-binding motifs that are located in the intermembrane space. oup.comembopress.org Consequently, the activity of the aspartate/glutamate carrier, and thus the malate-aspartate shuttle, can be stimulated by increases in Ca²⁺ concentration on the external side of the inner mitochondrial membrane, a mechanism that is independent of Ca²⁺ entry into the mitochondrial matrix. embopress.org This regulation allows cytosolic Ca²⁺ signals to directly modulate mitochondrial metabolism. elifesciences.org

In addition to the MAS-associated transporters, mitochondria possess other systems for calcium transport, such as the mitochondrial calcium uniporter (MCU), which is responsible for Ca²⁺ uptake into the matrix. frontiersin.orgnih.gov This uptake is a key process for modulating the activity of mitochondrial dehydrogenases. frontiersin.org The regulation of these various channels and transporters ensures that mitochondrial function can be finely tuned in response to cellular calcium signals and metabolic demand. physiology.org

Influence on Cellular Bioenergetics and Redox Homeostasis in In Vitro Systems

The roles of calcium and malate are intrinsically linked to cellular bioenergetics and the maintenance of redox homeostasis, primarily through their influence on mitochondrial function. In in vitro studies using isolated mitochondria, malate, often paired with pyruvate or glutamate, serves as a key respiratory substrate for Complex I of the electron transport chain (ETC), initiating the process of oxidative phosphorylation (OXPHOS). frontiersin.orgresearchgate.net

Calcium ions exert a complex, dose-dependent regulatory effect on mitochondrial respiration. At physiological concentrations, Ca²⁺ uptake into the mitochondrial matrix stimulates cellular bioenergetics by activating key dehydrogenases in the tricarboxylic acid (TCA) cycle, which in turn increases the production of NADH and FADH₂. frontiersin.orgmdpi.com This enhances the supply of reducing equivalents to the ETC, boosting ATP synthesis to meet cellular energy demands. mdpi.com However, excessive calcium accumulation can become detrimental, leading to mitochondrial dysfunction. frontiersin.orgmdpi.com High concentrations of calcium can inhibit mitochondrial respiration and, in extreme cases, trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to swelling, depolarization of the membrane, and release of apoptotic factors. mdpi.com

Regarding redox homeostasis, mitochondria are a primary site of reactive oxygen species (ROS) production, mainly from Complexes I and III of the ETC. mdpi.com The metabolic activity driven by substrates like malate influences this process. The balance between energy production and ROS generation is delicate. Calcium signaling can modulate this balance; for instance, studies have shown that calcium can lead to a dose-dependent decrease in the production of hydrogen peroxide and total ROS/RNS in isolated brain mitochondria. frontiersin.org This modulation is critical, as excessive ROS can cause oxidative damage to lipids and proteins, impairing cellular function. frontiersin.orgmdpi.com The mitochondrial antioxidant systems, which include enzymes like manganese-dependent superoxide (B77818) dismutase (Mn-SOD) and glutathione (B108866) peroxidase, rely on cofactors such as NADPH, whose levels are influenced by TCA cycle enzymes, including malate dehydrogenase. nih.govbiorxiv.org Therefore, the interplay between calcium, malate metabolism, and mitochondrial transport is central to maintaining both energy supply and redox balance within the cell. nih.gov

Table 1: Effects of Calcium on Mitochondrial Bioenergetics in In Vitro Systems This table is interactive. You can sort and filter the data.

| Parameter | System | Substrate(s) | Calcium Effect | Finding | Citation |

|---|---|---|---|---|---|

| Mitochondrial Respiration | Isolated brain mitochondria | Pyruvate, Malate | Dose-dependent inhibition | Increasing calcium concentrations inhibited State III (ADP-stimulated) respiration. | frontiersin.org |

| Mitochondrial Respiration | Isolated brain mitochondria | Pyruvate, Malate | Time-dependent inhibition | Longer incubations with calcium inhibited State III respiration. | frontiersin.org |

| ATP Synthesis | Isolated mitochondria | Not specified | Inhibition at high loads | ATP synthesis is inhibited by total mitochondrial calcium in a titratable manner. | mdpi.com |

| ROS/RNS Production | Isolated brain mitochondria | Pyruvate, Malate | Dose-dependent decrease | Calcium decreased the production of hydrogen peroxide and total ROS/RNS species. | frontiersin.org |

Interactions with Biomolecules (e.g., proteins, enzymes, peptides, non-human context)

Calcium malate's biological significance is also defined by the distinct interactions of its components, calcium and malate, with a variety of biomolecules. Calcium ions are well-established as crucial signaling molecules that modulate the function of numerous proteins by binding to specific domains. wikipedia.org Malate, as a key metabolic intermediate, serves as a substrate for several critical enzymes. wikipedia.org

Chelation Mechanisms with Peptides and Proteins

Calcium ions have the ability to form coordinate bonds with proteins and peptides, a process known as chelation. wikipedia.org This interaction is fundamental to many biological processes, including protein stabilization, enzyme activation, and signal transduction. Bioactive peptides derived from various food sources, such as milk, eggs, and marine organisms, have been shown to chelate calcium effectively. nih.gov

The mechanism of chelation involves the binding of the calcium ion to specific functional groups within the peptide chain. The primary binding sites are the negatively charged carboxyl groups (-COO⁻) of acidic amino acid residues like aspartic acid (Asp) and glutamic acid (Glu). semanticscholar.orgfrontiersin.org Additionally, the carbonyl oxygen atoms of the peptide backbone can participate in the coordination. semanticscholar.org Studies have shown that peptides with a higher abundance of Gly, Pro, Glu, and Asp residues exhibit a strong affinity for calcium. semanticscholar.org The molecular weight of the peptide also plays a role; smaller peptides often exhibit higher chelating activity because their functional groups are more exposed. nih.gov This chelation can form a stable, soluble complex that may enhance the transport and absorption of calcium. nih.govsemanticscholar.org

Influence on Enzyme Activity (e.g., malate dehydrogenase, calcium-dependent enzymes)

More broadly, calcium is a potent activator of several other key dehydrogenases within the mitochondrial matrix. nih.gov These calcium-dependent enzymes include:

Pyruvate dehydrogenase (PDH)

NAD⁺-dependent isocitrate dehydrogenase (ICDH)

α-ketoglutarate dehydrogenase (KGDH)

Activation of these enzymes by Ca²⁺ increases the production of NADH, thereby stimulating the electron transport chain and ATP production to match cellular energy demands. frontiersin.orgnih.gov This demonstrates a coordinated mechanism where calcium signaling directly enhances the metabolic flux through the TCA cycle. nih.govsdbonline.org

Table 2: Influence of Calcium on Key Mitochondrial Enzyme Activities This table is interactive. You can sort and filter the data.

| Enzyme | System/Organism | Effect of Calcium | Mechanistic Detail | Citation |

|---|---|---|---|---|

| Malate Dehydrogenase (MDH) | Porcine heart | No direct effect on activity | Screen of purified enzymes showed no Ca²⁺ effect. | nih.gov |

| Malate Dehydrogenase (MDH) | Chick intestine | Increased activity (indirect) | Calcitriol (related to Ca²⁺ homeostasis) increases mMDH protein synthesis. | nih.gov |

| Pyruvate Dehydrogenase (PDH) | General (mitochondria) | Activation | Ca²⁺ activates PDH phosphatase, which dephosphorylates and activates the PDH complex. | frontiersin.org |

| Isocitrate Dehydrogenase (ICDH) | General (mitochondria) | Activation | Increases the affinity of the enzyme for its substrate, isocitrate. | nih.gov |

Contributions to Microbial Metabolism and Growth

In microbial ecosystems, particularly within the rumen of livestock, malate serves as a significant metabolic intermediate. The addition of calcium malate or other malate salts to in vitro rumen fermentation systems has been shown to beneficially influence microbial activity. researchgate.netcambridge.org Malate can stimulate the growth of certain lactate-utilizing bacteria, which helps to stabilize rumen pH. researchgate.net

Studies using batch cultures of rumen microorganisms have demonstrated that the addition of malate increases total volatile fatty acid (VFA) production and enhances microbial growth. researchgate.netcambridge.org For example, one study reported that increasing concentrations of malate led to a significant increase in microbial nitrogen, a proxy for microbial protein synthesis. cambridge.org While some of these effects are due to the fermentation of malate itself, it also appears to stimulate the broader microbial community. researchgate.netcambridge.org In growing lambs fed a high-concentrate diet, malate supplementation was found to increase the molar proportion of butyrate (B1204436) in the ruminal fluid. nih.gov

Table 3: Effects of Malate on In Vitro Rumen Microbial Fermentation This table is interactive. You can sort and filter the data.

| Parameter | Substrate Type | Malate Concentration | Result | Citation |

|---|---|---|---|---|

| Microbial Growth (Microbial N) | Low-, Medium-, High-Concentrate | 4 and 8 mmol/l | Increased microbial growth compared to control (0 mmol/l). | researchgate.netcambridge.org |

| Methane (B114726) (CH₄) Production | Low-, Medium-, High-Concentrate | Not specified | Reduced methane production. | researchgate.netcambridge.org |

| Total VFA Production | Low-, Medium-, High-Concentrate | Not specified | Increased total volatile fatty acid production. | cambridge.org |

Applications and Role of Calcium Malate in Specialized Non Human Fields

Food Science and Technology: Principles of Fortification and Matrix Interactions

Principles of Calcium Fortification in Food Matrices

The primary goal of calcium fortification is to increase the calcium content of foods to help consumers meet their dietary needs. The selection of a suitable calcium salt is a critical step in this process and depends on several factors, including the nature of the food vehicle (e.g., liquid or solid), its pH, and the desired sensory attributes of the final product. nih.govwho.int For liquid and acidic food matrices, such as fruit juices and beverages, highly soluble calcium salts are preferred. nih.gov Calcium malate (B86768), along with salts like calcium citrate (B86180) and calcium lactate (B86563), falls into this category. nih.gov The acidity of fruit juices can enhance the solubility of these calcium salts, which is a crucial factor for their effective incorporation into beverages. nih.gov In contrast, for solid foods or less acidic products, other less soluble forms of calcium might be considered. The fortification process must also consider the potential for interactions between the calcium salt and other components in the food matrix, which can impact both the stability of the nutrient and the physical characteristics of the food. nih.govresearchgate.net

Stability and Physicochemical Interactions within Food Systems

The stability of calcium malate and its interactions within a food system are governed by its physicochemical properties. Calcium malate is described as slightly soluble in water. atamanchemicals.com However, its solubility is notably stable under acidic conditions, which makes it a suitable fortificant for acidic beverages. atamanchemicals.com

The interaction of calcium salts with proteins is a significant consideration in dairy and protein-fortified products. Calcium ions can interact with proteins, potentially leading to aggregation and changes in the texture and stability of the product. researchgate.netgoogle.com For instance, in whey-based nutritional beverages, the addition of soluble calcium salts can affect the heat stability and pH stability of the system. google.com The specific type and concentration of both the protein and the calcium salt influence these interactions. researchgate.net

The pH of the food matrix is a critical factor influencing the solubility and stability of calcium salts. nih.gov While some salts like calcium chloride have high solubility that is largely independent of pH, the solubility of salts like calcium carbonate and calcium phosphate (B84403) is highly pH-dependent. nih.govmdpi.com Calcium malate's ability to remain soluble in acidic environments is a key advantage in certain applications. atamanchemicals.com

Comparative Analysis with Other Calcium Salts in Food Fortification

Calcium malate is one of several calcium salts used in food fortification, each with its own set of properties that make it suitable for different applications. The choice of salt is often a trade-off between solubility, cost, and impact on sensory properties. nih.gov

Solubility: Calcium malate is considered slightly soluble in water but maintains stable solubility in acidic conditions. atamanchemicals.com This is in contrast to calcium carbonate, which has low solubility in water but is the most common and least expensive calcium source. mdpi.comscirp.org Other organic salts like calcium lactate and calcium gluconate are more soluble in water than calcium carbonate and citrate. mdpi.com Mixed salts such as calcium lactate malate and calcium lactate citrate also exhibit good water solubility, making them suitable for beverage fortification. mdpi.comscirp.org

Elemental Calcium Content: Different calcium salts provide varying amounts of elemental calcium. For example, calcium carbonate contains about 40% elemental calcium, which is the highest among common calcium salts. mdpi.com

Organoleptic Impact: As previously mentioned, calcium carbonate can lead to a gritty mouthfeel. nih.gov Calcium citrate has a tart taste, while high levels of calcium chloride can be unpleasant. nih.gov Calcium malate is reported to have a more acceptable fruity flavor. atamanchemicals.com

The following table provides a comparative overview of different calcium salts used in food fortification, based on available data.

| Calcium Salt | Solubility in Water | Key Characteristics | Common Applications |

| Calcium Malate | Slightly soluble, stable in acidic conditions. atamanchemicals.com | Fruity flavor. atamanchemicals.com | Beverages, food supplements. atamanchemicals.commedchemexpress.com |

| Calcium Carbonate | Low solubility. mdpi.comscirp.org | High elemental calcium content (~40%), can be gritty. nih.govmdpi.com | General food fortification, supplements. mdpi.com |

| Calcium Citrate | More soluble than carbonate. mdpi.com | Tart flavor. nih.gov | Acidic beverages, supplements. nih.govmdpi.com |

| Tricalcium Phosphate | Low solubility. nih.gov | Can have a chalky taste. nih.gov | Dairy alternatives, general fortification. nih.gov |

| Calcium Lactate | More soluble than carbonate and citrate. mdpi.com | Can have an unpleasant taste at high concentrations. nih.gov | Beverages. nih.govmdpi.com |

| Calcium Gluconate | More soluble than carbonate and citrate. mdpi.com | Lower elemental calcium content. mdpi.com | Beverages. nih.govmdpi.com |

Agricultural and Horticultural Applications

Beyond its use in food products, calcium malate also finds applications in agriculture and horticulture as a means of delivering essential calcium to plants.

Soil Amendments and Nutrient Delivery Systems

Calcium is a vital nutrient for plant growth and development, playing a crucial role in cell wall structure, cell division, and the regulation of various physiological processes. nih.govfertilizantesyabonos.com While soils often contain calcium, it may not always be in a form that is readily available for plant uptake. usda.gov

Calcium can be applied to soil and plants through various delivery systems. fao.org In agriculture, calcium fertilizers are used to neutralize soil acidity, improve soil structure, and enhance nutrient availability. mdpi.com Traditional inorganic calcium fertilizers include calcium nitrate, calcium carbonate, and calcium sulfate (B86663). mdpi.com

Chelated forms of calcium, where the calcium ion is bound to an organic molecule, can enhance nutrient uptake and mobility within the plant. mdpi.com Organic acids like malic acid and citric acid are known to chelate calcium in the xylem sap of plants, facilitating its transport. nih.govoup.com This principle underlies the use of calcium malate as a nutrient delivery system. By providing calcium in a chelated form, it can potentially improve its absorption and translocation within the plant, addressing issues of localized calcium deficiency that can lead to disorders such as blossom-end rot in tomatoes and bitter pit in apples. fertilizantesyabonos.commdpi.com Liquid calcium formulations are often used for their rapid action in amending soil pH and delivering nutrients. agritecint.com

Role in Crop Nutrition and Yield Enhancement

Calcium is a vital secondary nutrient for plants, playing a crucial role in the structural integrity of cell walls and membranes, acting as an intracellular messenger, and influencing the uptake of other essential nutrients like nitrogen and boron. researchgate.netmdpi.com The malate component also plays a significant part, particularly in plant defense mechanisms against soil toxicity.

Research has demonstrated that in acidic soils where aluminum toxicity can severely inhibit root growth and limit crop production, some plants excrete organic acids like malate from their root tips. nih.govtandfonline.com This malate chelates the toxic aluminum ions in the soil, effectively neutralizing their harmful effects and allowing for healthier root development. nih.gov Studies on Arabidopsis thaliana have shown that applying calcium sulfate can alleviate aluminum stress by enhancing the expression of the malate transporter gene AtALMT1, which leads to increased malate release from the roots. tandfonline.com

Foliar application of calcium has been shown to improve the growth, yield, and quality of various crops. researchgate.net In tomatoes, for instance, calcium spray can increase plant height, total yield, and fruit firmness. researchgate.net Similarly, proper calcium nutrition is linked to enhanced yield and quality in dragon fruit. researchgate.net Under drought conditions, the level of malate has been observed to increase in sugar beet leaves, suggesting a role in the plant's stress response. mdpi.com

Table 1: Observed Effects of Calcium and Malate in Crop Nutrition

| Crop/Plant Model | Component Applied | Observed Effect | Reference |

|---|---|---|---|

| Tomato | Foliar Calcium | Increased plant height, yield, and fruit firmness. | researchgate.net |

| Arabidopsis thaliana | Calcium Sulfate | Enhanced malate release from roots, alleviating aluminum toxicity. | tandfonline.com |

| Sugar Beet | - | Malate levels increased in leaves under drought stress. | mdpi.com |

| Dragon Fruit | Calcium Nutrition | Influenced yield and fruit quality characteristics. | researchgate.net |

Development of Sustainable Agrichemical Adjuvants

A significant advancement in sustainable agriculture involves the use of calcium malate in the development of novel agrichemical adjuvants. researchgate.netchemrxiv.org Researchers have successfully synthesized a new metal-organic framework (MOF), termed UPMOF-1, constructed from environmentally friendly calcium ions and L-malic acid, a naturally occurring plant acid. researchgate.netchemrxiv.org

This calcium L-malate (B1240339) framework serves as a highly efficient carrier for fungicides, such as hexaconazole. chemrxiv.orgacs.org The MOF is designed for the controlled and sustainable delivery of the agrichemical, which is critical for minimizing environmental impact. researchgate.netacs.org In studies targeting the aggressive pathogen Ganoderma boninense, which causes basal stem rot in oil palms, the hexaconazole-loaded calcium malate MOF (Hex@UPMOF-1) demonstrated remarkable efficacy. acs.orgresearchgate.net

The key findings include:

High Efficacy at Low Concentrations: The Hex@UPMOF-1 was able to completely inhibit the growth of G. boninense at an extremely low concentration. researchgate.netacs.org

Sustained Release: The MOF structure allows for the gradual release of the fungicide, providing prolonged protection.

Dual Functionality: During in vivo nursery trials, the treatment not only halted the progression of the fungal infection but also accelerated seedling growth. researchgate.netacs.org This is attributed to the disassembly of the MOF, which supplies additional nutrients (calcium and malate) to the plants. acs.org

This application represents a significant step toward creating adjuvants that support the environmentally responsible use of crop protection chemicals. researchgate.net

Table 2: Characteristics of Calcium L-Malate MOF (UPMOF-1) as an Agrichemical Adjuvant

| Feature | Description | Reference |

|---|---|---|

| Composition | Constructed from Ca²⁺ ions and L-malic acid. | researchgate.netchemrxiv.org |

| Function | Adjuvant for the sustainable and controlled delivery of fungicides. | researchgate.netchemrxiv.org |

| Target Pathogen | Ganoderma boninense (causes basal stem rot in oil palm). | acs.orgresearchgate.net |

| Performance | Achieved 100% inhibition of fungal growth at very low concentrations. | researchgate.netacs.org |

| Additional Benefit | Accelerated seedling growth by providing nutrients upon disassembly. | researchgate.netacs.org |

Animal Nutrition and Feed Additives

Evaluation in Animal Models for Fundamental Nutrient Utilization

Calcium malate and its constituent parts can influence nutrient utilization, particularly in ruminants. Malic acid, a component of calcium malate, is naturally found in many forages and can be metabolized by rumen microorganisms. allaboutfeed.net Research has shown that malic acid can stimulate the growth of Selenomonas ruminantium, a key bacterium in the rumen. allaboutfeed.net This stimulation can lead to an improved ruminal environment by increasing the production of propionate, a major energy source for the animal. allaboutfeed.net

Impact on Bone Mineralization in Animal Models (e.g., broiler chicks, heifers)

Adequate dietary calcium is fundamental for proper skeletal development and bone mineralization across all animal species. carmeuse.comscielo.br A deficiency in calcium in young, growing animals leads to a failure to mineralize new bone, resulting in retarded growth and skeletal abnormalities. nih.gov In mature animals, particularly lactating dairy cows, a lack of dietary calcium forces the mobilization of calcium from bone reserves, which can lead to conditions like osteoporosis. nih.gov

The bioavailability of the calcium source is a critical factor. Studies on young broiler chicks have compared calcium citrate-malate (a compound with similar organic anions to calcium malate) with conventional calcium carbonate (limestone). One study found that while there were no significant differences in bone development metrics like tibia ash or tibia calcium between the two sources, chicks fed diets with calcium citrate-malate exhibited better body weight gains. nih.govresearchgate.net This suggests that while the bioavailability for bone mineralization was comparable to limestone, the organic calcium source may have other benefits for growth. nih.govresearchgate.net The study concluded that calcium citrate-malate is a good source of calcium, comparable to limestone in terms of bioavailability for bone development. nih.govresearchgate.net

For laying hens, a large and continuous supply of highly bioavailable calcium is essential for eggshell formation. google.com In dairy heifers and cows, maintaining calcium balance is crucial. Mobilization of skeletal calcium is almost certain during early lactation, and these reserves must be replenished through the diet to maintain long-term bone health. nih.gov

Table 3: Comparison of Calcium Citrate-Malate (CCM) and Limestone in Broiler Chicks

| Parameter | Calcium Source: CCM | Calcium Source: Limestone | Finding | Reference |

|---|---|---|---|---|

| Bone Development | No significant difference | No significant difference | Both sources provided comparable calcium for bone development (tibia weight, ash, calcium). | nih.gov |

| Body Weight Gain | Better gain | - | Chicks fed CCM-based diets showed improved body weight gains. | nih.gov |

| Feed Conversion | Better ratio | - | Chicks fed CCM-based diets had better feed conversion ratios. | nih.gov |

Material Science and Bio-inspired Applications

Calcium malate is recognized as a biomineral, a material produced by living organisms. It is listed among other organic crystals found in nature, such as calcium oxalate (B1200264) and guanine. ucsd.edu This classification places it at the intersection of biology and material science, a field that seeks to develop "bio-inspired" materials by mimicking natural structures and processes. ucsd.edu

The development of synthetic materials inspired by biological systems is a growing frontier in materials research. ucsd.edu Calcium-based materials, in general, have attracted significant attention for biomedical applications due to their biocompatibility and similarity to the inorganic components of bone. nih.govmdpi.com Materials like hydroxyapatite (B223615) and calcium carbonate are widely studied for applications in bone regeneration and tissue engineering. nih.govfrontiersin.org

A prime example of a bio-inspired application of calcium malate is the development of the UPMOF-1 metal-organic framework for agricultural use, as detailed in section 5.2.3. researchgate.netchemrxiv.org In this application, scientists took inspiration from nature by using a naturally occurring plant acid (L-malic acid) and an essential mineral (calcium) to self-assemble a functional material. chemrxiv.orgucsd.edu This MOF's ability to act as a carrier for fungicides and simultaneously provide nutrients upon its decomposition showcases a bio-inspired, multifunctional design. researchgate.netacs.org This approach aligns with the goals of material science to create advanced materials with specific, high-performance properties by drawing inspiration from the efficiency and sustainability of biological systems.

Theoretical and Computational Investigations of Calcium Malate

Molecular Modeling and Simulation of Calcium Malate (B86768) Structures and Interactions

Theoretical studies employing molecular modeling and simulation have provided significant insights into the structural characteristics and interaction dynamics of calcium malate. These computational methods allow for the examination of the compound at an atomic level, offering a detailed understanding of its behavior in various environments.

Research employing molecular dynamics (MD) simulations has been crucial in elucidating the coordination environment of the calcium ion when complexed with the malate anion. nih.govrsc.org These simulations, often complemented by experimental data from techniques like X-ray diffraction, reveal the intricate network of interactions between the Ca²⁺ ion and the functional groups of the malate molecule—specifically the carboxyl and hydroxyl groups. researchgate.net Studies on related calcium carboxylate systems show that the calcium ion is typically coordinated by multiple oxygen atoms from both the carboxylate and hydroxyl moieties of the malate, as well as from surrounding water molecules in aqueous solutions. rsc.orgresearchgate.net

The stability of calcium malate complexes is heavily influenced by these interactions. MD simulations can quantify the strength and lifetime of the coordination bonds, providing data on the stability of the complex. researchgate.net For instance, simulations can track the root mean square fluctuation (RMSF) of atoms, indicating the flexibility and stability of different parts of the molecule. nih.govplos.org Such studies have shown that the chelation of calcium by both a carboxylate group and the α-hydroxyl group of malate leads to a stable ring-like structure, a key feature of this compound. nih.gov

Furthermore, molecular modeling is instrumental in understanding the aggregation and crystallization processes of calcium malate. Simulations can model the formation of dimers and larger clusters, providing a bottom-up perspective on how these molecules self-assemble to form a crystalline solid. These models can predict crystal morphology and polymorphism, which are critical properties for the material's application. researchgate.net

| Parameter | Description | Typical Findings from Simulations | Reference |

|---|---|---|---|

| Coordination Number | The number of oxygen atoms from malate and water molecules directly bonded to the Ca²⁺ ion. | Typically ranges from 6 to 8, forming a stable coordination sphere. | researchgate.net |

| Bond Distances (Ca-O) | The average distance between the calcium ion and the coordinating oxygen atoms. | Distances are in the range of 2.3 to 2.6 Å, indicative of strong ionic interactions. | mdpi.com |

| Binding Free Energy | The energy change upon the formation of the calcium-malate complex in a solvent. | Negative values indicate a spontaneous and stable complex formation. | researchgate.net |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the electronic structure, bonding characteristics, and reactivity of calcium malate. researchgate.netrsc.org These first-principles calculations provide a fundamental understanding of the molecule's properties based on the arrangement of its electrons.

Analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the reactivity of calcium malate. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For calcium malate, these calculations can help predict its behavior in chemical reactions and its interactions with biological molecules.

Furthermore, quantum chemical methods can be used to calculate vibrational frequencies, which can then be compared with experimental spectroscopic data (e.g., from infrared and Raman spectroscopy) to validate the computed structures. academie-sciences.fracademie-sciences.fr This correlative approach strengthens the confidence in the theoretical models. The calculated charge distribution within the molecule is another important output, highlighting the localization of positive and negative charges and explaining the molecule's polarity and solubility characteristics. researchgate.net

| Property | Significance | Typical Insights from DFT Calculations | Reference |

|---|---|---|---|

| Bonding Nature | Describes the type of chemical bonds (ionic, covalent) between Ca²⁺ and malate. | Predominantly ionic with some covalent character, contributing to complex stability. | researchgate.net |

| HOMO-LUMO Gap | Indicates the chemical reactivity and electronic stability of the molecule. | Provides a quantitative measure to compare the reactivity of calcium malate with other compounds. | researchgate.net |

| Partial Atomic Charges | Represents the distribution of electron density among the atoms in the molecule. | Confirms the electrostatic nature of the Ca-O interactions and explains solubility. | researchgate.net |

| Vibrational Frequencies | Corresponds to the vibrational modes of the molecule, which can be measured experimentally. | Calculated frequencies can be matched with experimental IR and Raman spectra to confirm the structure. | academie-sciences.fracademie-sciences.fr |

Predictive Analytics for Biological and Chemical Dynamics

Predictive analytics and systems biology approaches are emerging as powerful tools to understand the dynamic behavior of compounds like calcium malate within complex biological systems. These models integrate data from various sources to predict bioavailability, metabolic fate, and physiological impact.

While specific predictive models exclusively for calcium malate are not extensively documented, models for calcium bioavailability, in general, provide a framework that can be adapted. nih.govcambridge.org These models often take into account various dietary factors that can either enhance or inhibit calcium absorption. For calcium malate, its high solubility is a key input parameter that would predict superior bioavailability compared to less soluble calcium salts. mdpi.com Predictive algorithms for calcium absorption often consider the presence of inhibitors like oxalates and phytates; malate itself is not an inhibitor and its presence as the conjugate base of a weak acid may facilitate calcium uptake. nih.gov

Systems biology models of cellular metabolism can be used to predict the dynamics of both calcium and malate. frontiersin.org For instance, models of cellular calcium homeostasis can incorporate the influx of calcium from supplements like calcium malate to predict its effect on intracellular calcium signaling pathways. researchgate.netnih.gov Similarly, metabolic models can track the entry of malate into cellular pathways such as the Krebs cycle, predicting its impact on cellular energy production. frontiersin.orgbiologists.com These integrated models can simulate the complex interplay between calcium signaling and cellular metabolism, offering a holistic view of the effects of calcium malate supplementation. nih.gov

The development of predictive models for the chemical dynamics of calcium malate in different environments, such as in food matrices or during digestion, is another area of active research. These models can forecast its stability, solubility, and interactions with other food components, which are crucial for designing effective food fortification strategies.

| Model Type | Key Input Parameters | Predicted Outcome | Relevance to Calcium Malate | Reference |

|---|---|---|---|---|

| Calcium Bioavailability | Calcium salt form (solubility), presence of inhibitors (phytate, oxalate), dietary protein. | Fractional absorption of calcium in the intestine. | Predicts high bioavailability due to high solubility and lack of inhibitory anion. | nih.govresearchgate.net |

| Cellular Calcium Signaling | Extracellular calcium concentration, transporter kinetics, binding to intracellular proteins. | Dynamics of cytosolic and organellar calcium concentrations. | Helps understand the impact of calcium from calcium malate on cellular processes. | researchgate.netdrugbank.com |

| Metabolic Network Models | Substrate influx (malate), enzyme kinetics, cellular energy state. | Flux through metabolic pathways like the Krebs cycle. | Predicts the metabolic fate of the malate component and its contribution to cellular energy. | frontiersin.orgbiologists.com |

Emerging Research Directions and Future Perspectives

Development of Novel Synthesis Methods with Enhanced Efficiency

The pursuit of more efficient and sustainable methods for synthesizing calcium malate (B86768) is a key area of current research. Traditional methods are being re-evaluated in favor of "green" and technologically advanced approaches that prioritize yield, purity, and minimal environmental impact.

One promising direction is the use of ultrasound-assisted synthesis. Research has demonstrated that applying ultrasonic power can significantly enhance the conversion rate of calcium sources, such as bovine bone, into calcium malate. researchgate.netnih.gov A study utilizing response surface methodology to optimize conditions found that parameters like solid-liquid ratio, solid-acid ratio, ultrasonic power, temperature, and time are crucial for maximizing yield and purity. nih.gov Specifically, optimal conditions of a 1:15 solid-liquid ratio, 1:1.5 solid-acid ratio, 200 W ultrasonic power, at 35°C for 17 minutes resulted in a calcium malate conversion rate of 95.73% from bovine bone after three treatments. researchgate.netnih.gov This method not only improves efficiency but also provides a potential pathway for industrial-scale production from biological waste materials. researchgate.net